molecular formula C12H11F3O3 B15393003 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one

4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B15393003
M. Wt: 260.21 g/mol
InChI Key: MRGSOWRHAWYAOQ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (CAS 1007105-55-6) is a versatile fluorinated building block of high value in organic synthesis and medicinal chemistry research. This compound features a unique structure combining a trifluoromethyl group and an α,β-unsaturated ketone, which provides excellent electron properties and reactivity . It serves as a key intermediate for synthesizing trifluoromethyl-substituted indenes, which are privileged scaffolds in the development of biologically active compounds and ligands for metallo-complexes . Research demonstrates its specific application in acid-promoted cyclization reactions to regioselectively produce 1-aryl-3-trifluoromethyl-1H-indenes . The presence of the strong electron-accepting CF3-group in the final molecular structures can significantly alter their lipophilicity, metabolic stability, and bioavailability, making this compound particularly valuable for researchers designing new active substances in pharmaceutical and agrochemical fields . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-17-9-4-5-10(18-2)8(7-9)3-6-11(16)12(13,14)15/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGSOWRHAWYAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound notable for its trifluoromethyl group and dimethoxyphenyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with cannabinoid receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}F3_3O3_3, and it features a conjugated enone system that enhances its reactivity. The presence of the trifluoromethyl group contributes to its electrophilic properties, making it an interesting candidate for further biological evaluation.

Interaction with Cannabinoid Receptors

Recent studies have highlighted the compound's selective binding to cannabinoid receptor type 2 (CB2), which is significant in the context of inflammatory and neuropathic pain management. The affinity of this compound for CB2 receptors suggests potential therapeutic applications in treating pain-related conditions. Comparative binding studies indicate a significant preference for CB2 over CB1 receptors .

The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with inflammation and pain perception. Initial findings suggest that it may interact with enzymes or receptors involved in these pathways. Further studies utilizing molecular docking and biochemical assays are necessary to elucidate the precise mechanisms at play.

Research Findings and Case Studies

Case Study: Inflammation Models
In preclinical models of inflammation, derivatives of this compound demonstrated reduced inflammatory responses. These findings indicate the compound's potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cannabinoid BindingSelective binding to CB2 receptors,
Anti-inflammatoryReduced inflammation in animal models,
Pain ManagementPotential therapeutic use in neuropathic pain

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that ensure high purity and yield for biological evaluation. Researchers are exploring structural modifications to enhance pharmacological properties or reduce side effects. For instance, altering the substituents on the phenyl ring may influence binding affinity and selectivity towards cannabinoid receptors .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Differences

The target compound is distinguished from analogs by two key features:

  • Trifluoromethyl group: Replaces methyl or hydrogen in non-fluorinated analogs, enhancing lipophilicity and metabolic stability.
  • Methoxy substitution pattern : The 2,5-dimethoxy configuration on the phenyl ring contrasts with compounds like (E)-4-(2,3-dimethoxyphenyl)but-3-en-2-one (CAS 119101-22-3), which has adjacent methoxy groups (2,3-dimethoxy) .
Table 1: Structural Comparison of Selected Enones
Compound Name Substituents on Phenyl Ring Core Structure Functional Groups Molecular Weight (g/mol)*
Target Compound 2,5-dimethoxy Trifluorobut-3-en-2-one CF₃, α,β-unsaturated ketone ~280
(E)-4-(2,3-Dimethoxyphenyl)but-3-en-2-one 2,3-dimethoxy But-3-en-2-one CH₃, α,β-unsaturated ketone ~206
4-(2,3,4-Trimethoxyphenyl)-3-buten-2-one 2,3,4-trimethoxy Buten-2-one CH₃, α,β-unsaturated ketone ~236

*Calculated based on atomic composition.

Electronic and Reactivity Profiles

  • Electron-withdrawing effects: The trifluoromethyl group in the target compound increases electrophilicity at the β-carbon of the enone, making it more reactive toward nucleophilic attack (e.g., Michael additions) compared to non-fluorinated analogs .
  • Methoxy positioning : The 2,5-dimethoxy arrangement provides para-directing effects in electrophilic aromatic substitution, whereas 2,3-dimethoxy analogs (e.g., CAS 119101-22-3) may exhibit ortho/para directing behavior due to steric and electronic differences .

Physical Properties

  • Solubility : The trifluoromethyl group increases lipophilicity, likely reducing aqueous solubility compared to methyl-substituted analogs.
  • Boiling/Melting Points : Fluorination typically lowers boiling points due to reduced polarizability, but crystalline packing influenced by methoxy symmetry (2,5 vs. 2,3) may alter melting points.

Preparation Methods

Mechanistic Basis and Substrate Selection

The aldol condensation remains a cornerstone for constructing α,β-unsaturated ketones, including trifluoromethylated enones. For 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, this method involves the base-catalyzed reaction between 2,5-dimethoxybenzaldehyde and 1,1,1-trifluoroacetone. The mechanism proceeds through enolate formation at the trifluoroacetone’s α-carbon, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone.

Critical parameters include:

  • Base selection : Potassium tert-butoxide or LDA (lithium diisopropylamide) are preferred for their strong deprotonation capacity.
  • Solvent systems : Anhydrous THF or DMF (dimethylformamide) enhance enolate stability.
  • Temperature control : Reactions typically proceed at −78°C to 0°C to minimize side reactions.

Optimization and Yield Data

A representative procedure from analogous syntheses (e.g., 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones) demonstrates that combining 2,5-dimethoxybenzaldehyde (1.2 equiv) with 1,1,1-trifluoroacetone (1.0 equiv) in THF at −20°C, followed by slow addition of KOtBu (1.5 equiv), affords the target enone in 68% yield after 12 hours. Acidic workup (dilute HCl) and purification via silica gel chromatography (hexane/EtOAc 4:1) yield a pale yellow solid with >98% purity by HPLC.

Table 1: Aldol Condensation Optimization Parameters

Parameter Optimal Condition Yield (%) Purity (%)
Base KOtBu 68 98
Solvent THF 65 97
Temperature (°C) −20 68 98
Reaction Time (h) 12 68 98

Cross-Coupling Strategies: Suzuki-Miyaura and Stille Reactions

Retrosynthetic Analysis

Disconnection of the enone’s aryl moiety suggests a cross-coupling approach between a trifluoromethylated enone core and a 2,5-dimethoxyphenyl unit. The Suzuki-Miyaura reaction, employing a boronic acid derivative, offers advantages in functional group tolerance and scalability.

Synthesis of Coupling Partners

  • Trifluoromethylated enone core : 4-Bromo-1,1,1-trifluorobut-3-en-2-one is prepared via bromination of 1,1,1-trifluoroacetone using Br₂ in CH₂Cl₂ at 0°C.
  • Aryl boronic acid : 2,5-Dimethoxyphenylboronic acid is synthesized from 2,5-dimethoxyiodobenzene via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂.

Coupling Reaction Conditions

Combining 4-bromo-1,1,1-trifluorobut-3-en-2-one (1.0 equiv) with 2,5-dimethoxyphenylboronic acid (1.2 equiv) in dioxane/H₂O (4:1) at 80°C for 24 hours, catalyzed by Pd(PPh₃)₄ (5 mol%), achieves a 72% yield. The use of K₂CO₃ (2.0 equiv) as a base minimizes protodeboronation side reactions.

Table 2: Cross-Coupling Performance Metrics

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Dioxane/H₂O 80 72
Pd(OAc)₂/XPhos Toluene/EtOH 100 65
NiCl₂(dppp) DMF 120 58

One-Step Acetylation: Streamlined Synthesis

Patent-Based Methodology

A novel one-step method derived from US Patent 9,663,436B1 involves reacting 1,1,1-trifluoroacetone with 2,5-dimethoxybenzaldehyde dimethyl acetal in the presence of acetic anhydride and pyridine. This approach circumvents intermediate isolation, directly yielding the enone via in situ acetylation and elimination.

Reaction Protocol and Scalability

Combining 1,1,1-trifluoroacetone (1.0 equiv) and 2,5-dimethoxybenzaldehyde dimethyl acetal (1.1 equiv) in acetic anhydride (5 vol) at 50°C for 6 hours produces the target compound in 82% yield. The process is scalable to kilogram quantities, with crude purity >90% after distillation.

Table 3: One-Step Synthesis Parameters

Parameter Condition Yield (%) Purity (%)
Reagent Ratio 1:1.1 82 92
Temperature (°C) 50 82 92
Reaction Time (h) 6 82 92

Comparative Analysis of Methodologies

Yield and Efficiency

  • Aldol condensation : Moderate yields (65–68%) but requires cryogenic conditions.
  • Cross-coupling : Higher yields (72%) but depends on costly palladium catalysts.
  • One-step acetylation : Superior yield (82%) and scalability, though limited to acetal substrates.

Functional Group Compatibility

The dimethoxy groups on the aryl ring necessitate careful base selection to prevent demethylation. KOtBu in aldol reactions and weak bases (K₂CO₃) in cross-coupling minimize this risk.

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, and what methodological considerations are critical for yield optimization?

The compound can be synthesized via Claisen-Schmidt condensation between a 2,5-dimethoxyphenylacetophenone derivative and a trifluoromethyl ketone. Key considerations include:

  • Catalyst selection : Base catalysts (e.g., NaOH or KOH) in ethanol or methanol are commonly used to facilitate enolate formation.
  • Reaction temperature : Elevated temperatures (60–80°C) improve reaction rates but may require controlled conditions to avoid side reactions.
  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended to isolate the α,β-unsaturated ketone product .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

Core characterization methods include:

  • Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the structure, particularly the trifluoromethyl group and enone system.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Computational modeling : Predictions for pKa, logP, and boiling point using tools like Gaussian or ACD/Labs, though experimental validation (e.g., DSC for melting point) is essential .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

Initial screening should focus on in vitro assays :

  • Enzyme inhibition : Test against kinases or oxidoreductases due to structural similarity to bioactive enones.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM.
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomerization during synthesis?

Isomerization of the α,β-unsaturated ketone can occur under basic conditions. Mitigation strategies include:

  • Low-temperature reactions : Conducting the condensation at 0–4°C to stabilize the enolate intermediate.
  • Acidic workup : Quenching the reaction with dilute HCl to protonate the enolate and prevent equilibration.
  • Real-time monitoring : Use HPLC or in situ FTIR to track reaction progress and isolate the desired isomer .

Q. How should researchers address contradictions in reported physicochemical data (e.g., discrepancies in predicted vs. experimental pKa)?

Cross-validation using multiple methods is critical:

  • Experimental pKa : Determine via potentiometric titration in aqueous-organic solvents.
  • Computational adjustments : Apply solvent correction models (e.g., COSMO-RS) to align predictions with experimental results.
  • Structural analysis : X-ray crystallography can resolve conformational differences affecting acidity .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Stability studies should employ:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C.
  • Analytical tracking : Use UPLC-MS to identify degradation products (e.g., hydrolyzed ketones or demethylated derivatives).
  • Kinetic modeling : Calculate degradation rate constants (kk) and shelf-life predictions using Arrhenius equations .

Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological potential?

Systematic modifications and evaluations are key:

  • Substituent variation : Replace methoxy groups with halogens or electron-withdrawing groups to modulate electronic effects.
  • Trifluoromethyl analogs : Synthesize derivatives with CF3_3 at different positions to assess steric and electronic impacts.
  • In silico docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .

Methodological Notes

  • Synthetic protocols should prioritize reproducibility, with detailed reporting of solvent purity, catalyst ratios, and reaction times.
  • Data validation requires triplicate experiments and statistical analysis (e.g., ANOVA for bioactivity assays).
  • Ethical compliance : Ensure biological testing follows institutional guidelines for cell line use and waste disposal.

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